Lipophilicity Differentiation: A Key Property for Separation and Permeability
The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 3.4) compared to its two closest commercially available analogs. The des-trifluoromethyl analog, 2-methoxy-3-(propylthio)pyridine, has an XLogP3-AA of 2.6, while the des-propylthio analog, 2-methoxy-4-(trifluoromethyl)pyridine, has a much lower XLogP3-AA of 2.0 [1]. This demonstrates that the full substitution pattern is required for achieving high lipophilicity.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-Methoxy-4-(trifluoromethyl)pyridine (XLogP = 2.0); 2-Methoxy-3-(propylthio)pyridine (XLogP = 2.6) |
| Quantified Difference | 1.4 log units higher than the des-propylthio analog; 0.8 log units higher than the des-trifluoromethyl analog |
| Conditions | Predicted values, PubChem computed property using XLogP3 3.0 algorithm |
Why This Matters
A difference of over 1 logP unit translates to a more than 10-fold difference in octanol/water partitioning, directly impacting retention time in reversed-phase HPLC, sample preparation efficiencies, and passive membrane permeability in biological assays.
- [1] National Center for Biotechnology Information. Comparison of computed XLogP3-AA for CID 18366190, CID 23228202, and CID 18539797. Accessed via PubChem. View Source
